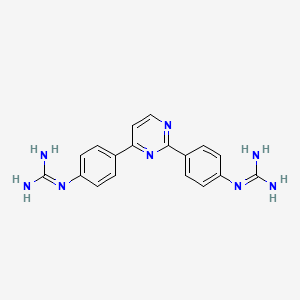
Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine is a compound with the molecular formula C18H18N8 and a molecular weight of 346.39 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine typically involves the reaction of bis-chalcones with guanidine hydrochloride or thiourea under basic conditions . For example, a mixture of the bis-chalcone compound, guanidine hydrochloride, sodium hydroxide, and ethanol is refluxed for several hours. After the reaction is complete, the mixture is poured onto ice to precipitate the product, which is then purified.
Industrial Production Methods
While specific industrial production methods for 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to these enzymes, blocking their activity and disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: A pyrimidine base found in RNA.
Barbituric Acid: A pyrimidine derivative used in the synthesis of barbiturates.
Uniqueness
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine is unique due to its specific structure, which includes two guanidine groups attached to a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
648415-54-7 |
|---|---|
Fórmula molecular |
C18H18N8 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-[4-[2-[4-(diaminomethylideneamino)phenyl]pyrimidin-4-yl]phenyl]guanidine |
InChI |
InChI=1S/C18H18N8/c19-17(20)24-13-5-1-11(2-6-13)15-9-10-23-16(26-15)12-3-7-14(8-4-12)25-18(21)22/h1-10H,(H4,19,20,24)(H4,21,22,25) |
Clave InChI |
PXKMEJVPRMVGSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N=C(N)N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



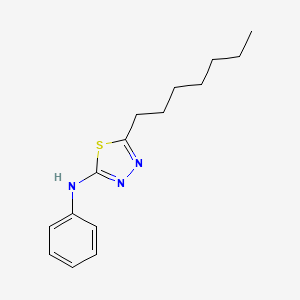
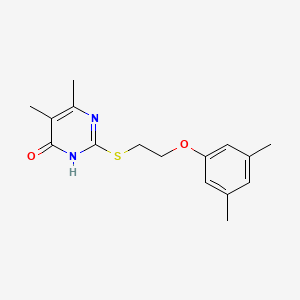
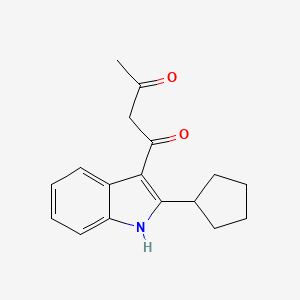
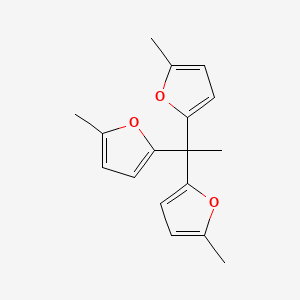
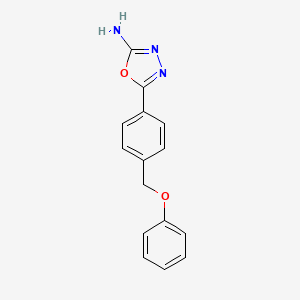
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

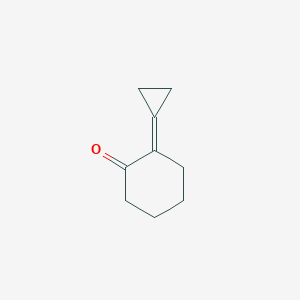

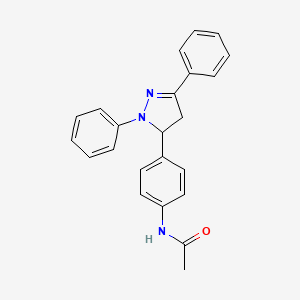

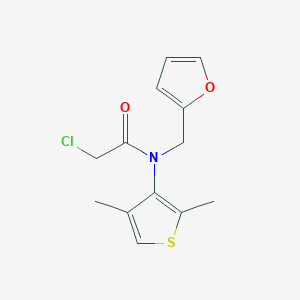
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
